4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride
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Overview
Description
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride: is a chemical compound with the molecular formula C7H11BrCl2N2 and a molecular weight of 273.99 g/mol . It is a purple solid that is used in various scientific research applications .
Preparation Methods
The synthesis of 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride can be achieved through several methods. One common synthetic route involves the acetylation of 1,2-diaminobenzene, followed by bromination and subsequent alkaline hydrolysis . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions, where the bromine atom is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be used in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context of its use. The exact molecular targets and pathways involved can vary based on the specific application and research focus .
Comparison with Similar Compounds
4-Bromo-N1-methyl-benzene-1,2-diamine dihydrochloride can be compared with similar compounds such as:
4-Bromo-1,2-diaminobenzene: This compound is structurally similar but lacks the N1-methyl group.
N-Methyl-1,2-benzenediamine dihydrochloride: This compound is similar but does not contain the bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-bromo-1-N-methylbenzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-10-7-3-2-5(8)4-6(7)9;;/h2-4,10H,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUKBBYQWZWAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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